molecular formula C8H7Br2NO2 B7890983 ethyl 4,6-dibromonicotinate CAS No. 1261269-75-3

ethyl 4,6-dibromonicotinate

Cat. No.: B7890983
CAS No.: 1261269-75-3
M. Wt: 308.95 g/mol
InChI Key: JEJKXZZBGKWACN-UHFFFAOYSA-N
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Description

ethyl 4,6-dibromonicotinate is a brominated pyridine derivative with the molecular formula C8H7Br2NO2. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,6-dibromopyridine-3-carboxylate typically involves the bromination of ethyl pyridine-3-carboxylate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 4 and 6 positions of the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of ethyl 4,6-dibromopyridine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: ethyl 4,6-dibromonicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The compound can be reduced to form ethyl 4,6-dihydropyridine-3-carboxylate using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the compound into more complex derivatives, often using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of dihydropyridine derivatives.

    Oxidation: Formation of pyridine N-oxides or other oxidized products.

Scientific Research Applications

ethyl 4,6-dibromonicotinate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4,6-dibromopyridine-3-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in the synthesis of various derivatives with potential biological activity. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.

Comparison with Similar Compounds

ethyl 4,6-dibromonicotinate can be compared with other brominated pyridine derivatives, such as:

  • Ethyl 3,5-dibromopyridine-4-carboxylate
  • Ethyl 2,6-dibromopyridine-3-carboxylate
  • Ethyl 4,6-dichloropyridine-3-carboxylate

Uniqueness:

  • Selective Bromination: The selective bromination at the 4 and 6 positions provides unique reactivity patterns compared to other derivatives.
  • Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
  • Applications: Its use in diverse fields, from pharmaceuticals to agrochemicals, highlights its broad applicability.

Properties

IUPAC Name

ethyl 4,6-dibromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJKXZZBGKWACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704823
Record name Ethyl 4,6-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261269-75-3
Record name Ethyl 4,6-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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